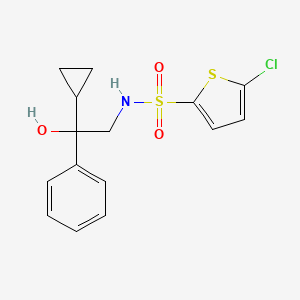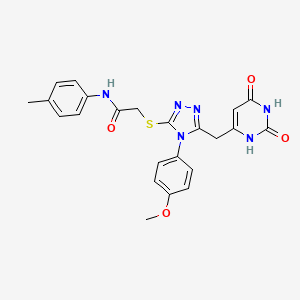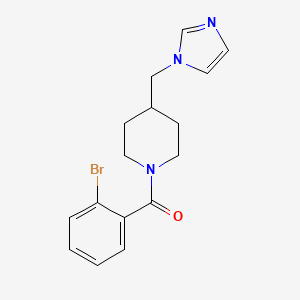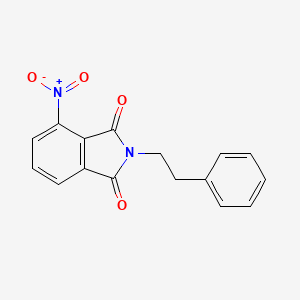
(E)-ethyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "(E)-ethyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate" is a chemical entity that appears to be related to a class of organic compounds known for their potential in various chemical reactions and applications. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties and applications can be inferred.
Synthesis Analysis
The synthesis of related ethyl acetate compounds involves various chemical reactions that can be tailored to produce specific desired products. For instance, the modified Yamaguchi reagent described in paper is used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, which could potentially be applied to the synthesis of the compound . The synthesis process is often characterized by the use of specific reagents and conditions that suppress racemization and allow for the recyclability of the reagents.
Molecular Structure Analysis
The molecular structure of related compounds, such as the one described in paper , is often determined using techniques like FT-IR, NMR spectroscopy, ESI-MS, and X-ray single-crystal diffraction. These techniques confirm the presence of functional groups and provide detailed information about the molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for understanding the chemical behavior of the compound.
Chemical Reactions Analysis
Compounds similar to the one are known to participate in various chemical reactions. For example, the ethyl acetate moiety in the compounds described in papers and is involved in hydrogen bonding, which can influence the formation of crystal structures and the reactivity of the compound in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl acetate derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The efficiency of ethyl acetate as a solvent in extracting organic halogens from environmental samples, as discussed in paper , suggests that the compound may also have significant solubility in ethyl acetate, which could be relevant for its purification and application. The crystal structure and intermolecular interactions, as reported in papers and , provide insights into the stability and potential reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of related compounds, such as 7-(5-Carboxypentyl)-1,3-dimethylxanthine monohydrate, involves crystallization from ethyl acetate, highlighting a method potentially applicable to the target compound (Carvalho et al., 2007).
Structural Properties : The study of (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate provides insights into the crystal structure of similar compounds, highlighting intermolecular hydrogen bonding and π-π stacking as key features (Lee et al., 2009).
Biological Activities
Antitumor Activity : New 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N- substituted arylacetamides, which are structurally related, have demonstrated antitumor activity in human breast and leukemic cancer cell lines (Sultani et al., 2017).
Anti-Aggregation Properties : Compounds including 2-[1-ethyl-3-methyl-xanth-8-ylthio]-acetate salts have exhibited anti-aggregation activity, suggesting potential applications in aggregation-related disorders or conditions (Gurevich et al., 2020).
Environmental and Analytical Applications
- Extraction Efficiency : Ethyl acetate, a key component in the synthesis of similar compounds, has been found effective for determining extractable organic halogens from contaminated soil, suggesting its utility in environmental analysis (Reemtsma & Jekel, 1996).
Synthetic Pathways
- Alternative Synthetic Routes : Research has shown diverse synthetic pathways leading to compounds structurally related to the target compound, such as the straightforward synthesis of 2-(purin-6-yl)acetates, indicating versatile methods for creating similar molecules (Qu et al., 2009).
Eigenschaften
IUPAC Name |
ethyl 2-[7-[(E)-but-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-4-6-7-18-10-11(17(3)13(21)16-12(10)20)15-14(18)23-8-9(19)22-5-2/h4,6H,5,7-8H2,1-3H3,(H,16,20,21)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKFGDOTXWXZQZ-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CSC1=NC2=C(N1C/C=C/C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-((7-(but-2-en-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride](/img/structure/B3008735.png)
![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)
amine](/img/structure/B3008738.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)
![3-(1-(3-(dimethylamino)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008741.png)




![Tert-butyl methyl(5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B3008749.png)


![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B3008753.png)
